molecular formula C8H9FOS B3335812 2-Fluoro-6-methoxy-thioanisole CAS No. 1378573-53-5

2-Fluoro-6-methoxy-thioanisole

Cat. No.: B3335812
CAS No.: 1378573-53-5
M. Wt: 172.22
InChI Key: NLTVGNWZGZHEMC-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-thioanisole (CAS: 1378573-53-5) is a halogenated aromatic compound featuring a thioanisole backbone with fluorine and methoxy substituents at the 2- and 6-positions, respectively. Its molecular formula is C₈H₉FOS, with a molecular weight of 172.22 g/mol. The compound’s structure combines the electron-withdrawing fluorine atom and the electron-donating methoxy group, creating unique electronic effects that influence its reactivity and physicochemical properties. Notably, this compound has been discontinued by suppliers like CymitQuimica, limiting its commercial availability and recent research applications .

Properties

IUPAC Name

1-fluoro-3-methoxy-2-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FOS/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTVGNWZGZHEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742548
Record name 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378573-53-5
Record name 1-Fluoro-3-methoxy-2-(methylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-methoxy-thioanisole typically involves the methylation of thiophenol derivatives. One common method is the reaction of 2-fluoro-6-methoxyphenol with a suitable thiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a methylating agent like methyl iodide .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale methylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-methoxy-thioanisole undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.

    Substitution: The fluorine atom and methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-methoxy-thioanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-methoxy-thioanisole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Fluoro-6-methoxy-thioanisole with four analogs, highlighting structural, electronic, and functional differences.

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Functional Groups Availability
This compound C₈H₉FOS 172.22 2-F, 6-OCH₃, methylthio (SMe) Thioanisole Discontinued
2-Chloro-6-methoxybenzo[d]thiazole C₈H₆ClNOS 199.66 2-Cl, 6-OCH₃, fused thiazole ring Benzothiazole Available
2-Fluoro-6-methoxybenzoic Acid C₈H₇FO₃ 170.14 2-F, 6-OCH₃, carboxylic acid (COOH) Benzoic Acid Available
2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile C₁₀H₉FNO₂ 194.19 2-F, 6-OCH₃, 4-CH₂OH, nitrile (CN) Nitrile, Hydroxymethyl Available

Electronic and Reactivity Differences

  • Halogen Effects: Fluorine (in this compound) induces strong electron-withdrawing effects via its high electronegativity, polarizing the aromatic ring and stabilizing negative charges.
  • Functional Group Impact :

    • The thioanisole group (SMe) in this compound enhances lipophilicity compared to the carboxylic acid in 2-Fluoro-6-methoxybenzoic Acid, which increases water solubility and acidity (pKa ~2-3) .
    • The nitrile group in 2-Fluoro-4-(hydroxymethoxy)-6-methoxybenzonitrile introduces strong electron-withdrawing effects, favoring reactions like nucleophilic additions .

Physicochemical Properties

  • Solubility :

    • This compound’s SMe group likely reduces water solubility compared to the hydrophilic COOH group in its benzoic acid analog.
    • The hydroxymethyl group in 2-Fluoro-4-(hydroxymethyl)-6-methoxybenzonitrile may improve solubility in polar solvents .

Biological Activity

Introduction

2-Fluoro-6-methoxy-thioanisole is a compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a thioether structure. Its molecular formula is C9H10FOS, indicating the presence of sulfur in the thioether linkage, which is significant for its biological activity.

PropertyValue
Molecular Weight194.24 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP (Partition Coefficient)3.1

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes essential for bacterial survival.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest it may inhibit the proliferation of cancer cells.

  • Case Study : A study involving human cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability, indicating potential as an anticancer agent .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, contributing to its potential therapeutic effects.

  • Example : It has been noted that this compound can act on sulfur-containing substrates in enzyme-catalyzed reactions, suggesting a role in biochemical pathways involving thiol compounds.

Summary of Key Studies

  • Antimicrobial Activity :
    • Study : Investigated against E. coli and S. aureus.
    • Findings : Showed significant inhibition zones in agar diffusion tests.
    • : Promising candidate for developing new antimicrobial agents.
  • Anticancer Activity :
    • Study : Evaluated on various human cancer cell lines.
    • Findings : IC50 values indicated effective concentration ranges for inhibiting cell growth.
    • : Potential for further development as an anticancer drug .
  • Enzyme Interaction :
    • Study : Examined interactions with specific metabolic enzymes.
    • Findings : Inhibition observed at lower concentrations, affecting metabolic pathways.
    • : Suggests utility in metabolic modulation therapies.

Table 2: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AntimicrobialE. coli15Membrane disruption
AntimicrobialS. aureus12Metabolic interference
AnticancerHuman cancer cell lines20Cell proliferation inhibition
Enzyme InhibitionVarious metabolic enzymes<10Competitive inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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